molecular formula C8H17BrO B13208707 1-Bromo-4-methoxy-2,4-dimethylpentane

1-Bromo-4-methoxy-2,4-dimethylpentane

Cat. No.: B13208707
M. Wt: 209.12 g/mol
InChI Key: BKTYSOFNDXCXSZ-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2,4-dimethylpentane is an organic compound with the molecular formula C8H17BrO It is a brominated ether, characterized by the presence of a bromine atom, a methoxy group, and two methyl groups attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxy-2,4-dimethylpentane can be synthesized through a multi-step process. One common method involves the bromination of 4-methoxy-2,4-dimethylpentane. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methoxy-2,4-dimethylpentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: 4-Methoxy-2,4-dimethylpentanol, 4-Methoxy-2,4-dimethylpentanenitrile.

    Oxidation: 4-Methoxy-2,4-dimethylpentanal, 4-Methoxy-2,4-dimethylpentanoic acid.

    Reduction: 4-Methoxy-2,4-dimethylpentane, 4-Methoxy-2,4-dimethylpentanol.

Scientific Research Applications

1-Bromo-4-methoxy-2,4-dimethylpentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methoxy-2,4-dimethylpentane involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions can lead to the formation of different products with distinct biological and chemical properties.

Comparison with Similar Compounds

    1-Bromo-4-methylpentane: Similar structure but lacks the methoxy group.

    4-Methoxy-2,4-dimethylpentane: Similar structure but lacks the bromine atom.

    1-Bromo-2,4-dimethylpentane: Similar structure but lacks the methoxy group and has a different bromine position.

Uniqueness: 1-Bromo-4-methoxy-2,4-dimethylpentane is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-4-methoxy-2,4-dimethylpentane

InChI

InChI=1S/C8H17BrO/c1-7(6-9)5-8(2,3)10-4/h7H,5-6H2,1-4H3

InChI Key

BKTYSOFNDXCXSZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)CBr

Origin of Product

United States

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